2,2,4-Trimethyldecane
Description
2,2,4-Trimethyldecane is a branched alkane with the molecular formula C₁₃H₂₈, consisting of a decane backbone (10 carbon atoms) with three methyl groups attached at the 2nd, 2nd, and 4th positions. This structural arrangement confers unique physical and chemical properties, including high hydrophobicity, low polarity, and thermal stability.
Properties
CAS No. |
62237-98-3 |
|---|---|
Molecular Formula |
C13H28 |
Molecular Weight |
184.36 g/mol |
IUPAC Name |
2,2,4-trimethyldecane |
InChI |
InChI=1S/C13H28/c1-6-7-8-9-10-12(2)11-13(3,4)5/h12H,6-11H2,1-5H3 |
InChI Key |
ZWJKFSZYIOCMGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)CC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Alkylation-Based Synthetic Routes
One of the most common laboratory and industrial methods for preparing 2,2,4-trimethyldecane involves the alkylation of smaller alkanes or alkenes. This method typically uses branched alkane precursors and alkyl halides under strong base catalysis.
- Reactants: 2,2-dimethylbutane and 1-bromo-3-methylbutane
- Catalyst/Base: Sodium hydride (NaH)
- Conditions: Anhydrous environment, controlled temperature to avoid side reactions
- Mechanism: The base deprotonates the alkane to form a carbanion intermediate, which then undergoes nucleophilic substitution with the alkyl halide, forming the branched decane structure.
This synthetic route allows for selective introduction of methyl groups at the 2 and 4 positions of the decane backbone, yielding this compound with good specificity.
Catalytic Cracking and Hydrogenation in Industrial Production
In industrial settings, this compound is often produced as part of complex hydrocarbon mixtures derived from petroleum refining processes. The key steps include:
- Catalytic Cracking: Larger hydrocarbons are broken down using zeolite or platinum-based catalysts at high temperatures (typically 500–700°C) and controlled pressures.
- Selective Hydrogenation: Unsaturated intermediates are hydrogenated to yield saturated branched alkanes.
- Purification: Fractional distillation and chromatographic methods isolate this compound from other hydrocarbons.
These processes are optimized to maximize yield and purity while minimizing by-products. The use of zeolite catalysts is particularly advantageous due to their shape-selective properties, which favor the formation of branched alkanes like this compound.
Analytical Data and Reaction Conditions
The preparation methods are supported by chromatographic and spectrometric analyses that confirm the structure and purity of the product. Gas chromatography (GC) coupled with mass spectrometry (MS) is commonly used to monitor reaction progress and product composition.
Notes on Reaction Optimization and Purification
- Solvent Use: In alkylation reactions, anhydrous solvents such as tetrahydrofuran or dimethylformamide are preferred to maintain reactivity and prevent side reactions.
- Temperature Control: Maintaining moderate temperatures in laboratory synthesis prevents decomposition or undesired side reactions.
- Catalyst Selection: Zeolite catalysts in industrial processes enhance selectivity towards branched alkanes, improving yield and reducing unwanted cracking products.
- Purification: Post-reaction purification often involves fractional distillation under reduced pressure to separate this compound from linear and other branched alkanes.
Summary Table of Preparation Methods
| Method Type | Key Reactants/Conditions | Advantages | Limitations |
|---|---|---|---|
| Alkylation (Lab Scale) | 2,2-dimethylbutane + 1-bromo-3-methylbutane + NaH | High specificity, moderate conditions | Requires strong base, sensitive to moisture |
| Catalytic Cracking (Industrial) | Heavy hydrocarbons + Zeolite/Pt catalysts + High temp/pressure | Scalable, high throughput | Complex mixtures, requires purification |
| Hydrogenation | Unsaturated intermediates + Hydrogen + Catalyst | Saturated product formation | Requires hydrogen source and catalyst recovery |
| Purification | Fractional distillation, chromatography | High purity product | Energy intensive, requires equipment |
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyldecane, like other alkanes, primarily undergoes substitution reactions. Due to its saturated nature, it is less prone to oxidation and reduction reactions under standard conditions.
Common Reagents and Conditions
Halogenation: this compound can react with halogens such as chlorine or bromine in the presence of ultraviolet light to form halogenated derivatives.
Combustion: When burned in the presence of oxygen, this compound undergoes complete combustion to produce carbon dioxide and water.
Major Products Formed
Halogenated Derivatives: Depending on the halogen used, products such as 2-chloro-2,2,4-trimethyldecane or 2-bromo-2,2,4-trimethyldecane can be formed.
Combustion Products: The primary products of combustion are carbon dioxide and water.
Scientific Research Applications
2,2,4-Trimethyldecane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography due to its well-defined retention time.
Biology: It serves as a model compound for studying the metabolism of branched alkanes in microorganisms.
Industry: It is used as a solvent and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyldecane is primarily physical rather than chemical. As a non-polar solvent, it can dissolve other non-polar substances, facilitating various chemical reactions and processes. Its molecular structure allows it to interact with other hydrocarbons and organic compounds through van der Waals forces.
Comparison with Similar Compounds
Research Findings and Data Gaps
Key Studies
- Asthma Biomarkers: A 2023 study identified 2,3,6-trimethyldecane as a discriminator between asthmatic and non-asthmatic cohorts, with a sensitivity of 82% and specificity of 76% .
- Natural Product Analysis : 2,5,6-Trimethyldecane constituted 19% of total VOCs in Ophiocordyceps sinensis, highlighting its ecological or pharmacological significance .
Unresolved Questions
- The environmental persistence and toxicity of long-chain branched alkanes like this compound require further study.
- Synthetic pathways for specific trimethyldecane isomers remain underexplored, limiting industrial applications.
Biological Activity
2,2,4-Trimethyldecane is an organic compound belonging to the class of branched alkanes. It has garnered interest in various fields due to its potential biological activities, particularly in relation to its role as a volatile organic compound (VOC) and its implications in health and environmental studies. This article explores the biological activity of this compound, focusing on its chemical properties, biological effects, and relevant case studies.
- Molecular Formula : C13H28
- Molecular Weight : 184.37 g/mol
- Structure : The compound features a branched hydrocarbon structure which influences its reactivity and interaction with biological systems.
1. Volatile Organic Compounds and Health Implications
This compound is classified among VOCs that can be emitted from various sources including industrial processes and biological systems. Studies have shown that VOCs can serve as biomarkers for certain diseases:
- Lung Cancer Biomarkers : A study highlighted that certain alkanes including this compound are produced during lipid peroxidation processes related to oxidative stress in lung cancer patients. The identification of these compounds in exhaled breath has potential diagnostic implications for lung cancer detection .
2. Antioxidant Properties
Research into the antioxidant capabilities of various organic compounds has indicated that branched alkanes like this compound may exhibit antioxidant activity. This is significant because antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress within biological systems.
- Case Study : In a comparative study assessing the antioxidant activities of different extracts from natural sources, it was found that branched alkanes could contribute to the overall antioxidant capacity of plant extracts .
3. Antifungal Activity
The antifungal properties of certain organic compounds have been explored in various studies. While specific data on this compound's antifungal activity is limited, related compounds have shown promise against fungal pathogens.
- Research Findings : A study evaluating various extracts for their antifungal activity against pathogens such as Fusarium oxysporum indicated that structural analogs could inhibit fungal growth effectively .
Data Table: Biological Activities of Related Compounds
The biological activities of this compound can be attributed to its structural characteristics which allow it to interact with various biological pathways:
- Oxidative Stress Response : The compound may influence cellular responses to oxidative stress by modulating pathways associated with lipid peroxidation.
- Enzyme Interactions : It is hypothesized that branched alkanes can interact with enzymes involved in metabolic pathways related to detoxification and antioxidant defense.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
